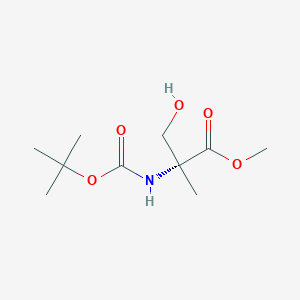

(R)-メチル 2-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシ-2-メチルプロパノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジペプチド合成

この化合物は、tert-ブトキシカルボニル (Boc) 保護アミノ酸であり、ジペプチドの合成に使用できます . Boc基はアミノ基の保護基として機能し、ペプチド合成中の不要な副反応を抑制します .

アミノ酸イオン液体合成

この化合物は、アミノ酸イオン液体 (AAIL) の調製にも使用できます . これらのイオン液体は、ペプチド合成において、合成担体、開裂試薬、溶媒として広く使用されてきました .

有機合成

Boc 保護アミノ酸は、反応性側鎖と N 末端が化学的に保護されている場合、有機合成における効率的な反応剤および反応媒体として使用できます .

新規室温イオン液体合成

この化合物は、市販の Boc 保護アミノ酸のアニオンと 1-エチル-3-メチルイミダゾリウムカチオンからなる新規室温イオン液体 (RTIL) の開発に使用できます .

作用機序

Target of Action

The primary target of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is amino acids . This compound is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the amino group to remain unreactive during subsequent reactions until the Boc group is removed .

Biochemical Pathways

The compound is involved in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .

Result of Action

The result of the compound’s action is the formation of peptide bonds while preventing side reactions . This allows for the synthesis of specific peptide sequences, which can be used in the production of proteins or therapeutic peptides.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment can significantly impact the compound’s action. Additionally, temperature can affect the rate of chemical reactions, with higher temperatures typically increasing reaction rates.

特性

IUPAC Name |

methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNEDPIBZNRMT-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)

![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)